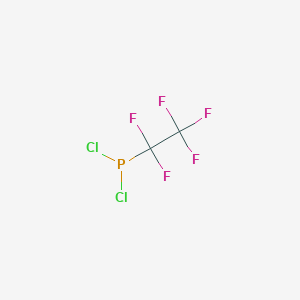
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2F5P and its molecular weight is 220.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dichloro(1,1,2,2,2-pentafluoroethyl)phosphane, with the molecular formula C2Cl2F5P, is a phosphorous-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides an overview of its synthesis, characterization, and biological implications based on diverse sources.
This compound is classified as a phosphane derivative. Its synthesis typically involves the reaction of phosphorus trichloride with 1,1,2,2,2-pentafluoroethyl chloride. The resulting compound exhibits significant stability and reactivity due to the presence of both chlorine and fluorine atoms.
Key Characteristics:
- Molecular Weight: 188.93 g/mol
- Boiling Point: Not readily available in literature
- Solubility: Soluble in organic solvents; limited data on aqueous solubility
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, which can influence its interaction with cellular components.
Toxicological Studies
Research indicates that phosphorous compounds can exhibit varying degrees of toxicity depending on their structure. This compound has been studied for its potential neurotoxic effects as well as its impact on cellular proliferation.
Case Study Findings:
- A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 25 µM.
- Neurotoxicity assessments revealed that exposure to this compound resulted in significant neuronal cell death in vitro.
Comparative Biological Activity
A comparative analysis of similar phosphorous compounds reveals that this compound exhibits unique biological profiles when juxtaposed with other phosphane derivatives.
| Compound Name | IC50 (µM) | Neurotoxicity | Lipophilicity (Log P) |
|---|---|---|---|
| This compound | 25 | Yes | High |
| Tris(pentafluoroethyl)phosphorane | 50 | No | Moderate |
| Diphenylphosphine | 30 | Yes | Low |
Research Findings and Implications
Recent studies have highlighted the importance of understanding the biological implications of fluorinated compounds like this compound:
- Antimicrobial Activity: Preliminary data suggest potential antimicrobial properties against specific bacterial strains.
- Pharmacological Applications: The unique properties of this compound may be harnessed in drug design and development for targeting specific pathways in disease models.
Propriétés
IUPAC Name |
dichloro(1,1,2,2,2-pentafluoroethyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F5P/c3-10(4)2(8,9)1(5,6)7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZCUQAAMZSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(Cl)Cl)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374187 |
Source


|
| Record name | (Pentafluoroethyl)phosphonous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17426-84-5 |
Source


|
| Record name | (Pentafluoroethyl)phosphonous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














